![molecular formula C11H11BrO2 B2633868 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid CAS No. 2580092-27-7](/img/structure/B2633868.png)
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid
Übersicht
Beschreibung
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and subsequent functional group transformations. One common method involves the use of a cyclopropylcarbinol derivative, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to oxidation and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted cyclopropylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
The compound exhibits significant biological activities that have been the subject of extensive research. Its unique structure, featuring a cyclopropane ring substituted with a bromophenyl group, contributes to its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid demonstrate notable antimicrobial effects. Specifically, derivatives of cyclopropane structures have shown effectiveness against various bacterial strains. For instance, studies on related compounds reveal their potential as adjuvants in antibiotic therapies by inhibiting critical enzymes involved in bacterial metabolism .
Cytotoxicity Profiles
The cytotoxicity of this compound has been evaluated across different cell lines. Results suggest variability in toxicity depending on structural modifications. Some derivatives exhibit low cytotoxic profiles while maintaining biological activity, making them suitable candidates for further therapeutic exploration .
Compound | Concentration (µg/mL) | Toxicity Profile |
---|---|---|
UPAR415 | 32 | High |
Compound 12h | 32 | Low |
Compound 8f | Variable | Proliferative |
Therapeutic Applications
The potential therapeutic applications of this compound are broad and include:
- Cardiovascular Disorders : The compound has been investigated for its utility in treating various cardiovascular conditions such as hypertension and heart failure. Its ability to modulate vascular function may provide new avenues for managing these diseases .
- Renal Diseases : There is emerging evidence supporting the use of this compound in treating renal insufficiency and diabetic nephropathy. Its effects on renal function and potential to mitigate damage from diabetes-related complications are under investigation .
- Cancer Research : Due to its cytotoxic properties, researchers are exploring its role as a potential anticancer agent. The structure-activity relationship studies indicate that modifications could enhance its efficacy against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring often correlates with increased potency against specific biological targets. Variations in substituents can significantly alter the compound's effectiveness .
- Cyclopropane Modifications : Alterations to the cyclopropane ring and the introduction of different functional groups have shown to enhance or diminish biological activities. This insight is vital for drug design and development processes aimed at maximizing therapeutic benefits while minimizing toxicity .
Case Studies
Several case studies highlight the applications of this compound:
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of cyclopropanecarboxylic acids could inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants. Such findings suggest potential agricultural applications alongside medicinal uses .
- Therapeutic Efficacy in Animal Models : Animal studies have shown promising results where modifications of this compound led to improved outcomes in models of hypertension and renal disease, reinforcing its potential as a multi-target therapeutic agent .
Wirkmechanismus
The mechanism of action of 2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyclopropyl ring provides steric hindrance, influencing the binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromophenyl)-2-methylpropanoic acid: Similar in structure but with a methyl group instead of a cyclopropyl ring.
3-Bromophenylacetic acid: Lacks the cyclopropyl ring, making it less sterically hindered.
Uniqueness
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biologische Aktivität
2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid (CAS No. 162515-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C11H11BrO
- Molecular Weight : 255.11 g/mol
- Melting Point : 42-45°C
- pKa : 4.76 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of cyclopropyl acetic acids have demonstrated effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (mg/mL) |
---|---|---|
2,6-dipiperidino-1,4-dibromobenzene | E. coli | 0.0195 |
2,4,6-trimethylphenol | Bacillus mycoides | 0.0048 |
3-bromophenyl derivatives | C. albicans | 0.039 |
These findings suggest that the bromophenyl group enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of cyclopropyl acetic acid derivatives has been explored in several studies. For example, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study focused on the effects of cyclopropyl acetic acid derivatives on various cancer cell lines revealed significant inhibitory effects:
- IC50 Values :
- U2OS (osteosarcoma): 0.69 µM
- HeLa (cervical carcinoma): 0.70 µM
This indicates that the compound may act as a potent inhibitor of tumor growth.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Cellular Receptors : The bromophenyl moiety may facilitate binding to specific receptors or proteins involved in cancer progression.
Eigenschaften
IUPAC Name |
2-[(1S,2R)-2-(3-bromophenyl)cyclopropyl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-2-7(4-9)10-5-8(10)6-11(13)14/h1-4,8,10H,5-6H2,(H,13,14)/t8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIGNQJEWNHXAH-WPRPVWTQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC(=CC=C2)Br)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.